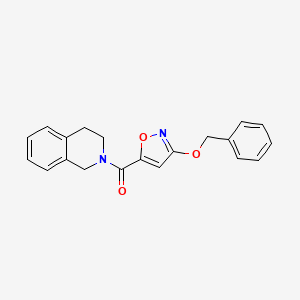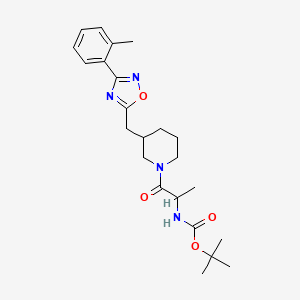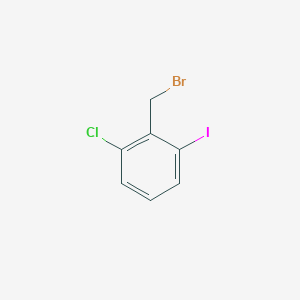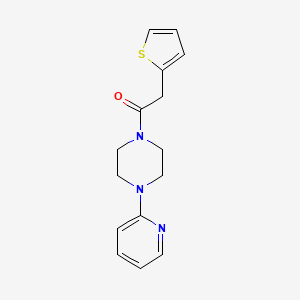
(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that may be of interest due to its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methods used to synthesize them, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves the formation of multiple bonds, such as carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Paper describes a one-pot synthesis method for creating a quinolinone derivative through consecutive C-C and C-N bond formation in water, which is an eco-friendly solvent. This method emphasizes operational simplicity, short reaction times, and mild conditions, which could potentially be applied to the synthesis of 3-((benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and biological activities. Paper details the characterization of a dihydroquinolinone derivative using various techniques, including IR, 1H, 13C-NMR, and X-ray diffraction. These techniques are essential for confirming the structure of synthesized compounds and could be used to analyze the structure of 3-((benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. Although the papers provided do not directly address the chemical reactions of the compound , they do discuss the synthesis and reactivity of structurally related compounds. For instance, paper presents a method for synthesizing benzo[d]imidazol-2-yl derivatives, which involves the formation of C-N bonds. This information could be extrapolated to predict the reactivity of similar nitrogen-containing heterocycles in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3-((benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, the methodologies and characterizations described in papers and could be applied to determine these properties for the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with structures similar to “(3-(benzyloxy)isoxazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone” have been synthesized and analyzed for their crystal structures, showcasing the methodologies and the potential applications in materials science or molecular engineering. For instance, research has shown the synthesis and crystal structure analysis of benzimidazole and dihydroisoquinoline derivatives, providing insights into the molecular configurations and potential reactivity patterns of these compounds (Sokol et al., 2011).
Bioactive Heterocycle Development
Another area of application is the development of bioactive heterocycles, where compounds with isoxazole and dihydroisoquinoline components are evaluated for their biological activities. This includes exploring their antiproliferative activities, which could have implications in drug discovery and medicinal chemistry (Prasad et al., 2018).
Antimicrobial and Antiplasmodial Activities
Compounds structurally related to the query compound have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains, as well as for antiplasmodial activity against Plasmodium falciparum. Such studies highlight the potential utility of these compounds in developing new antimicrobial and antimalarial agents (Chaker et al., 2017).
Anticancer Applications
There's also significant interest in the anticancer applications of dihydroisoquinoline derivatives. Research in this domain focuses on the synthesis and evaluation of these compounds for their tumor-specific cytotoxic activities against various cancer cell lines, offering potential pathways for the development of novel anticancer therapies (Hatano et al., 2009).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as oxazolidin-2-ones, have shown antibacterial activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds like 1,3,4-oxadiazole thioethers have shown to affect protein pathways .
Pharmacokinetics
The spatial arrangement of substituents around a chiral carbon can drastically impact the efficacy, safety, and pharmacokinetics of a compound .
Result of action
Similar compounds have shown to have antibacterial effects .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-11-10-16-8-4-5-9-17(16)13-22)18-12-19(21-25-18)24-14-15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKKREROHCCIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)
![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)


![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)